molecular formula C10H8N2 B2641263 6-Ethynyl-2-methylindazole CAS No. 2551117-88-3

6-Ethynyl-2-methylindazole

Cat. No. B2641263
CAS RN: 2551117-88-3
M. Wt: 156.188
InChI Key: QLEUPDDFTQHPTO-UHFFFAOYSA-N
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Description

“6-Ethynyl-2-methylindazole” is likely a derivative of indazole, which is a type of heterocyclic compound. The indazole ring structure is present in many important compounds with various biological activities .


Synthesis Analysis

While specific synthesis methods for “6-Ethynyl-2-methylindazole” are not available, indazoles can be synthesized through several methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Ethynyl-2-methylindazole” would likely be similar to that of other indazole derivatives. For example, the crystal structure of 2-methylimidazole has been determined using X-ray diffraction .

Scientific Research Applications

Inhibition of Neuronal Nitric Oxide Synthase

One significant application of compounds related to 6-Ethynyl-2-methylindazole in scientific research is their potential in inhibiting neuronal nitric oxide synthase (nNOS). This has implications for treating neurodegenerative diseases such as Parkinson's. For instance, 7-Nitroindazole, an analog, has been shown to protect against profound striatal dopamine depletions and motor deficits in MPTP-treated baboons, strongly implicating nitric oxide in MPTP neurotoxicity. This suggests that inhibitors of neuronal NOS might be useful in treating Parkinson's disease (Hantraye et al., 1996).

Anticancer Potential

Compounds structurally similar to 6-Ethynyl-2-methylindazole have shown potential as anticancer agents. Specifically, 7-substituted 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, designed to target the colchicine binding site on tubulin, showed low nanomolar potency against various cancer cell lines. Such compounds inhibited tubulin polymerization, induced apoptosis in cancer cells, and inhibited capillary tube formation, indicating potential as anticancer agents (Liu et al., 2016).

Antibacterial Activity

The novel symmetric carbazole-based ethynylpyridine salts have demonstrated significant antibacterial activity against Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds under laser irradiation suggest their potential application in photodynamic therapy. This laser-induced toxicity on bacteria showcases the compounds' effectiveness and opens avenues for their use in medical applications (Chen et al., 2018).

Corrosion Inhibition

Research into pyranopyrazole derivatives, including compounds related to 6-Ethynyl-2-methylindazole, has found significant application in corrosion inhibition for mild steel, useful in industrial processes such as pickling. These compounds form protective films on metal surfaces, demonstrating high efficiency and adherence to the Langmuir adsorption isotherm. This suggests potential industrial applications in protecting metals from corrosion (Dohare et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, Methyl-2H-indazole-6-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-ethynyl-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-9-7-12(2)11-10(9)6-8/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEUPDDFTQHPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynyl-2-methylindazole

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